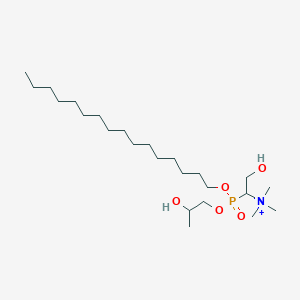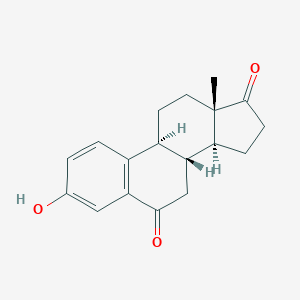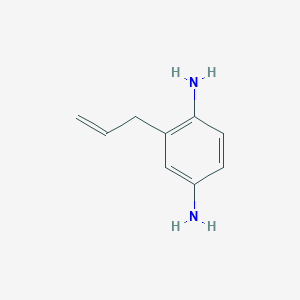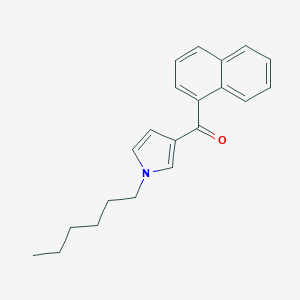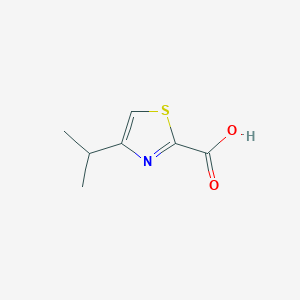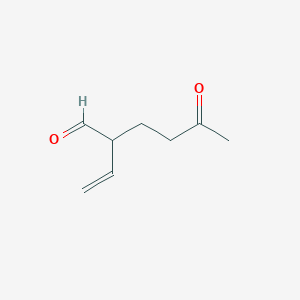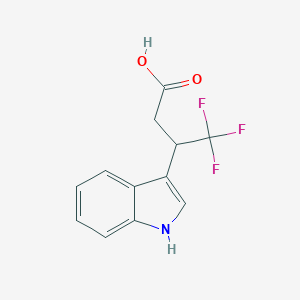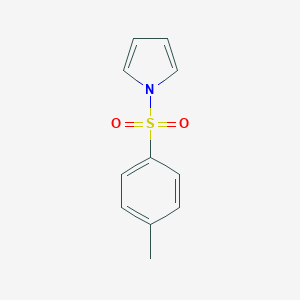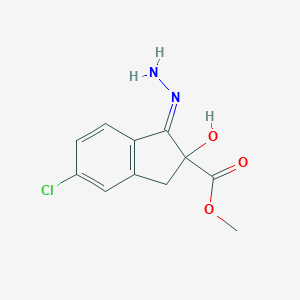
甲基(1E)-5-氯-1-肼基亚甲基-2-羟基-2,3-二氢-1H-茚-2-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (1E)-5-chloro-1-hydrazinylidene-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate is an intriguing synthetic compound. Its complex structure endows it with diverse chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound's combination of functional groups, such as the hydrazinylidene and hydroxy groups, provides a foundation for a wide range of chemical reactions.
科学研究应用
Methyl (1E)-5-chloro-1-hydrazinylidene-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate finds application in several scientific domains:
Chemistry: It serves as a building block in organic synthesis and material science.
Biology: This compound is explored for its biochemical activities, including enzyme inhibition.
Medicine: Research is ongoing into its potential therapeutic effects, including antitumor and antimicrobial properties.
Industry: Utilized in the manufacture of specialty chemicals and advanced materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1E)-5-chloro-1-hydrazinylidene-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate typically involves multiple steps:
Starting with a halogenation reaction to introduce the chlorine atom.
Condensation reactions to form the indene skeleton.
Addition of the hydrazine group to form the hydrazinylidene moiety.
Final methylation to obtain the methyl ester.
Industrial Production Methods: In an industrial setting, these reactions are optimized for high yield and purity. Reaction conditions such as temperature, solvent, and pH are meticulously controlled. Catalysts might be employed to enhance the reaction rate and selectivity.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form corresponding carbonyl compounds.
Reduction: The hydrazinylidene group can participate in reduction reactions, leading to different substituted hydrazine derivatives.
Substitution: Chlorine can be substituted by nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for substitution: Alkoxides, amines.
Major Products:
From Oxidation: Carbonyl derivatives such as ketones or aldehydes.
From Reduction: Substituted hydrazine compounds.
From Substitution: Diverse substituted products depending on the nucleophile used.
作用机制
The compound's mechanism of action varies with its application:
In biological systems, it may interact with enzymes or receptors, influencing molecular pathways involved in disease states.
Its effects in chemistry are largely driven by its ability to undergo diverse chemical transformations, facilitating the synthesis of complex molecules.
Comparison with Other Compounds:
Structurally similar compounds: Methyl indene carboxylates, hydrazine derivatives.
Unique Features: The combination of the indene skeleton with the hydrazinylidene and chlorine substituents.
Similar Compounds List: Methyl 5-chloroindene-2-carboxylate, Methyl 1-hydrazinylideneindene-2-carboxylate.
Methyl (1E)-5-chloro-1-hydrazinylidene-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate stands out for its chemical versatility and potential across various fields of scientific research.
属性
CAS 编号 |
144172-26-9 |
|---|---|
分子式 |
C11H11ClN2O3 |
分子量 |
254.67 g/mol |
IUPAC 名称 |
methyl (3Z)-6-chloro-3-hydrazinylidene-2-hydroxy-1H-indene-2-carboxylate |
InChI |
InChI=1S/C11H11ClN2O3/c1-17-10(15)11(16)5-6-4-7(12)2-3-8(6)9(11)14-13/h2-4,16H,5,13H2,1H3/b14-9- |
InChI 键 |
JCVOGCGLEKVMAX-ZROIWOOFSA-N |
SMILES |
COC(=O)C1(CC2=C(C1=NN)C=CC(=C2)Cl)O |
手性 SMILES |
COC(=O)C\1(CC2=C(/C1=N/N)C=CC(=C2)Cl)O |
规范 SMILES |
COC(=O)C1(CC2=C(C1=NN)C=CC(=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]aniline](/img/structure/B123486.png)
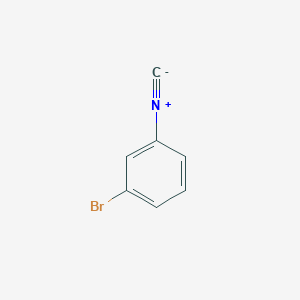
![(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(2-chlorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one](/img/structure/B123491.png)
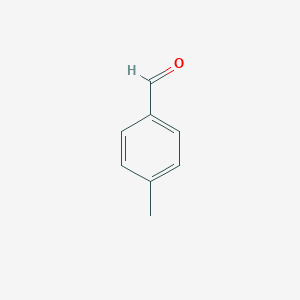
![(8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B123496.png)
